molecular formula C10H17N3O4S B7555291 2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid

2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid

Cat. No. B7555291
M. Wt: 275.33 g/mol
InChI Key: PWOKTWDWGFPGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid, also known as Pifithrin-μ, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in 2001 and has since been extensively studied due to its potential therapeutic applications in various diseases.

Mechanism of Action

2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ inhibits the transcriptional activity of p53 by preventing its binding to DNA. This leads to the downregulation of p53 target genes involved in cell cycle arrest, DNA repair, and apoptosis. As a result, cancer cells that rely on p53 for survival are sensitized to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve neuronal survival in neurodegenerative diseases. It also has cardioprotective effects by reducing oxidative stress and preventing ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ is its potency and specificity for p53 inhibition. It has been shown to be effective at low concentrations, making it a useful tool for studying the role of p53 in various biological processes. However, its short half-life and poor solubility in aqueous solutions can limit its use in certain experimental settings.

Future Directions

Future research on 2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ could focus on developing more stable and bioavailable analogs that can be used in clinical settings. Additionally, its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, could be explored. Finally, the development of new tools and technologies for studying the role of p53 in cancer and other diseases could be an exciting area of research.

Synthesis Methods

The synthesis of 2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ involves the reaction of 2-butanol, 1-methylimidazole, and p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It acts as a potent inhibitor of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and apoptosis.

properties

IUPAC Name

2-[butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S/c1-4-8(2)13(6-10(14)15)18(16,17)9-5-12(3)7-11-9/h5,7-8H,4,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOKTWDWGFPGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)S(=O)(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid

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